oxalic acid;2,2,2-trifluoro-1-piperidin-4-ylethanone
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Overview
Description
Oxalic acid;2,2,2-trifluoro-1-piperidin-4-ylethanone is a compound that combines the properties of oxalic acid and 2,2,2-trifluoro-1-piperidin-4-ylethanoneIt is naturally found in many plants and vegetables and is known for its strong acidic properties . 2,2,2-Trifluoro-1-piperidin-4-ylethanone is a fluorinated ketone with a piperidine ring, which is often used in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;2,2,2-trifluoro-1-piperidin-4-ylethanone typically involves the reaction of oxalic acid with 2,2,2-trifluoro-1-piperidin-4-ylethanone under controlled conditions. The reaction may require specific catalysts and solvents to ensure high yield and purity. For instance, the use of palladium-catalyzed coupling reactions, such as Suzuki–Miyaura coupling, can be employed to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Oxalic acid;2,2,2-trifluoro-1-piperidin-4-ylethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Oxalic acid;2,2,2-trifluoro-1-piperidin-4-ylethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of oxalic acid;2,2,2-trifluoro-1-piperidin-4-ylethanone involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to its target, while the piperidine ring can provide structural stability. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
1-Trifluoroacetyl piperidine: Similar in structure but lacks the oxalic acid component.
Oxalic acid: A simpler dicarboxylic acid without the trifluoromethyl and piperidine groups.
Uniqueness
Oxalic acid;2,2,2-trifluoro-1-piperidin-4-ylethanone is unique due to its combination of a strong acidic component (oxalic acid) and a fluorinated ketone with a piperidine ring.
Properties
Molecular Formula |
C16H22F6N2O6 |
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Molecular Weight |
452.35 g/mol |
IUPAC Name |
oxalic acid;2,2,2-trifluoro-1-piperidin-4-ylethanone |
InChI |
InChI=1S/2C7H10F3NO.C2H2O4/c2*8-7(9,10)6(12)5-1-3-11-4-2-5;3-1(4)2(5)6/h2*5,11H,1-4H2;(H,3,4)(H,5,6) |
InChI Key |
RQTVJFJQVISXHV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C(=O)C(F)(F)F.C1CNCCC1C(=O)C(F)(F)F.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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